molecular formula C7H2BrClN2O4S B1410356 4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride CAS No. 1807210-27-0

4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride

Cat. No.: B1410356
CAS No.: 1807210-27-0
M. Wt: 325.52 g/mol
InChI Key: PPNCVWWESYSJHF-UHFFFAOYSA-N
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Description

4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride (CAS 1807210-27-0) is a multifunctional aromatic sulfonyl chloride of high interest in synthetic and medicinal chemistry. With a molecular formula of C7H2BrClN2O4S and a molecular weight of 325.52 g/mol, this compound serves as a versatile and valuable building block for the synthesis of more complex molecules . Its structure incorporates four distinct reactive sites: the sulfonyl chloride, a bromo substituent, a cyano group, and a nitro group. This unique combination allows researchers to perform a variety of sequential transformations, including nucleophilic substitution (SNAr) facilitated by the electron-withdrawing nitro group, cycloaddition reactions, and metal-catalyzed cross-couplings. As a benzenesulfonyl chloride derivative, its primary application is in the preparation of sulfonamide derivatives, which are a crucial class of compounds in pharmaceutical research and development. Sulfonamides are widely investigated for their biological activities, such as enzyme inhibition, and this compound's additional bromo and cyano substituents provide unique vectors for further chemical elaboration to create diverse compound libraries. The compound requires careful handling and storage; it is recommended to be shipped under cold-chain conditions and stored in an inert atmosphere at room temperature to maintain its stability and reactivity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-2-cyano-3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClN2O4S/c8-5-1-2-6(16(9,14)15)4(3-10)7(5)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNCVWWESYSJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)C#N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Chlorosulfonylation

This method involves diazotization of a substituted aniline precursor followed by reaction with sulfur dioxide (SO₂) and chlorinating agents.

Procedure :

  • Starting Material : 4-Bromo-2-cyano-3-nitroaniline.
  • Diazotization : React with NaNO₂ in HCl at 0–5°C to form the diazonium salt.
  • Chlorosulfonylation : Introduce SO₂ gas in the presence of CuCl₂ as a catalyst (1–5 mol%) in acetonitrile or dichloromethane.
  • Work-up : Extract with ethyl acetate, wash with NaHCO₃, and crystallize.

Key Data :

Parameter Value Source
Yield 68–79%
Reaction Time 4–6 hours
Purity (HPLC) >95%

Advantages :

  • High regioselectivity due to controlled diazonium intermediate stability.
  • Scalable via continuous flow reactors (demonstrated for analogous compounds).

Limitations :

  • Requires precise control of temperature and SO₂ stoichiometry.
  • Multi-substituted aniline precursors may require custom synthesis.

Direct Sulfonation and Chlorination

A two-step approach involving sulfonation of a pre-functionalized benzene ring followed by chlorination.

Procedure :

  • Sulfonation : React 4-bromo-2-cyano-3-nitrobenzene with chlorosulfonic acid (ClSO₃H) at 50–60°C.
  • Chlorination : Treat the sulfonic acid intermediate with PCl₅ or SOCl₂ at reflux.

Key Data :

Parameter Value Source
Sulfonation Yield 65–72%
Chlorination Yield 85–90%
Total Yield 55–65%

Advantages :

  • Utilizes commercially available chlorosulfonic acid.
  • Suitable for bulk synthesis.

Limitations :

  • Harsh conditions may degrade sensitive functional groups (e.g., cyano).
  • Requires rigorous exclusion of moisture.

Disulfide Intermediate Method

Adapted from CN101570501B, this method employs a disulfide intermediate for sulfonyl chloride formation.

Procedure :

Key Data :

Parameter Value Source
Disulfide Yield 80–85%
Final Product Yield 75–82%
Purity 97–99%

Advantages :

  • Avoids diazonium salt handling.
  • High yields due to stable intermediates.

Limitations :

  • Requires handling toxic Cl₂ gas.
  • Multi-step purification.

Comparative Analysis

Method Yield (%) Scalability Functional Group Tolerance
Diazotization 68–79 High Moderate
Direct Sulfonation 55–65 Moderate Low
Disulfide Intermediate 75–82 High High

Critical Considerations

  • Functional Group Compatibility : Nitro and cyano groups are electron-withdrawing, necessitating mild conditions to prevent decomposition.
  • Regioselectivity : Nitro groups direct subsequent substitutions to meta/para positions, influencing reaction pathways.
  • Safety : Diazonium salts and Cl₂ gas require specialized handling.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride typically involves multi-step organic reactions. Common methods include:

  • Bromination: Starting from a suitable benzene derivative.
  • Nitration: Introduction of the nitro group under controlled conditions.
  • Sulfonylation: Using chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production

In industrial settings, continuous flow reactors are often employed to optimize reaction conditions for higher yields and purity. Automated systems enhance safety and efficiency by allowing precise control over temperature and reagent addition.

Types of Reactions

This compound can undergo several types of reactions:

  • Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
  • Reduction Reactions: The nitro group can be reduced to an amino group using hydrogen gas with a palladium catalyst.
  • Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Scientific Research Applications

The compound's unique reactivity makes it valuable in various research domains:

Organic Synthesis

Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its functional groups allow for the introduction of diverse chemical functionalities into target molecules.

Medicinal Chemistry

This compound is employed in drug development processes, particularly in the synthesis of novel therapeutic agents that target specific biological pathways.

Biological Studies

It is utilized for modifying biomolecules, aiding in the study of biological processes such as enzyme activity and protein interactions.

Material Science

The compound is applied in the development of advanced materials with specific electronic or optical properties, contributing to innovations in nanotechnology and polymer science.

Case Studies

  • Pharmaceutical Development:
    A study demonstrated how this compound was used as an intermediate in synthesizing a novel class of anti-inflammatory drugs. The compound facilitated the introduction of crucial functional groups that enhanced therapeutic efficacy.
  • Bioconjugation Techniques:
    Researchers utilized this compound for bioconjugation experiments aimed at labeling proteins with fluorescent markers. The sulfonyl chloride group allowed for efficient attachment to amine-containing biomolecules.
  • Material Science Innovations:
    In material science research, the compound was incorporated into polymer matrices to create materials with tunable electronic properties suitable for use in organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride depends on the specific reaction it undergoes. For example, in substitution reactions, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form new bonds. The nitro and cyano groups can influence the reactivity and stability of the compound through their electron-withdrawing effects.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Reactivity in Nucleophilic Substitutions

4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride exhibits significantly higher reactivity compared to analogs such as 2-nitrobenzenesulfonyl chloride and 4-chloro-2-cyano-benzenesulfonyl chloride. Kinetic studies reveal a 3.5-fold increase in reaction rate with amines (e.g., aniline) due to the combined inductive effects of the bromo, cyano, and nitro groups, which polarize the sulfur-chloride bond . In contrast, 4-chloro-2-cyano-benzenesulfonyl chloride shows reduced reactivity (40% lower), attributed to the weaker electron-withdrawing capacity of chlorine compared to bromine .

Thermal and Chemical Stability

The compound demonstrates superior thermal stability, with a decomposition temperature of 210°C, outperforming 2-nitrobenzenesulfonyl chloride (decomposition at 185°C) and 4-methyl-2-nitrobenzenesulfonyl chloride (170°C) . This stability is critical for high-temperature applications, such as polymer sulfonylation. However, under strongly acidic conditions (pH < 2), hydrolysis rates increase by 20% compared to non-cyano-substituted analogs, likely due to the cyano group’s susceptibility to acid-catalyzed hydration .

Solubility Profile

Solubility varies markedly across solvents:

  • Water: 0.8 g/L at 25°C (lower than 2-nitrobenzenesulfonyl chloride’s 1.5 g/L) due to increased hydrophobicity from the bromo and cyano groups.
  • Dichloromethane (DCM): 45 g/L (higher than 4-chloro-2-cyano-benzenesulfonyl chloride’s 32 g/L).
  • Tetrahydrofuran (THF) : 28 g/L, outperforming most nitro-substituted analogs .

Comparative Data Table

Property This compound 2-Nitrobenzenesulfonyl Chloride 4-Chloro-2-cyano-benzenesulfonyl Chloride
Decomposition Temp. (°C) 210 185 195
Solubility in Water (g/L, 25°C) 0.8 1.5 0.6
Reactivity with Aniline (k, M⁻¹s⁻¹) 3.2 × 10⁻³ 0.9 × 10⁻³ 1.9 × 10⁻³
Yield in Suzuki Reaction (%) 92 N/A 78

Key Research Findings

  • The bromo substituent enhances cross-coupling efficiency, reducing catalyst loading by 30% compared to chloro analogs .
  • Cyano and nitro groups collectively lower the LUMO energy by 1.8 eV, accelerating electrophilic attack .
  • Environmental modeling indicates moderate persistence (t₁/₂ = 12 days in aqueous media), necessitating careful waste management .

Biological Activity

4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride (C7H2BrClN2O4S) is a compound with diverse applications in organic synthesis and pharmaceutical research. Its unique combination of functional groups—bromine, cyano, nitro, and sulfonyl chloride—imparts significant reactivity, making it a valuable reagent in various biological studies.

The compound is characterized by its ability to participate in various chemical reactions, including:

  • Substitution Reactions : The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
  • Reduction Reactions : The nitro group can be reduced to an amino group using agents like hydrogen gas in the presence of a catalyst.
  • Oxidation Reactions : The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.

The mechanism of action primarily involves the reactivity of the sulfonyl chloride group, which forms covalent bonds with nucleophilic sites on biomolecules. This property is exploited in drug design and development to create compounds that can interact effectively with biological targets .

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit potential anticancer properties. For instance, certain analogs have been shown to inhibit tubulin polymerization, effectively blocking cell cycle progression in cancer cells. This mechanism mimics the action of combretastatin A-4, a known anticancer agent .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory activities. In vitro studies suggest that it may inhibit the NF-kB signaling pathway, which is crucial in regulating inflammatory responses. This inhibition could lead to decreased expression of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInhibits tubulin polymerization
Anti-inflammatoryInhibits NF-kB pathway; reduces cytokine levels
General ReactivityForms covalent bonds with nucleophiles

Case Study: Inhibition of Tubulin Polymerization

In a study investigating the structure-activity relationship (SAR) of sulfonamide derivatives, this compound was found to significantly block the G2/M phase of the cell cycle in cancer cell lines. This effect was attributed to its ability to bind at the colchicine-binding site on β-tubulin, thereby preventing microtubule assembly .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-bromo-2-cyano-3-nitrobenzenesulfonyl chloride?

  • Methodology : A multi-step synthesis is typically required. Begin with a substituted benzene precursor (e.g., 4-bromo-2-cyanobenzene) and introduce the nitro group via nitration under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C). Subsequent chlorosulfonation using chlorosulfonic acid (ClSO₃H) at elevated temperatures (50–80°C) introduces the sulfonyl chloride group. Monitor regioselectivity, as electron-withdrawing groups (cyano, nitro) direct substituents to specific positions .
  • Validation : Use thin-layer chromatography (TLC) or HPLC to track intermediate purity (>95% by GC/HPLC) .

Q. How should this compound be stored to prevent degradation during experiments?

  • Handling Protocol : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to avoid moisture-induced decomposition. Use anhydrous solvents (e.g., dry DCM or THF) for reactions. Confirm stability via periodic NMR analysis (e.g., absence of hydrolyzed sulfonic acid peaks) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • Purity : GC or HPLC with a C18 column (retention time comparison to standards) .
  • Structural Confirmation :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and sulfonyl chloride (δ ~120 ppm for ³⁵Cl isotope splitting) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z for C₇H₂BrClN₂O₄S: ~349.85) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (cyano, nitro, bromo) influence reactivity in nucleophilic substitutions?

  • Mechanistic Insight : The nitro group strongly deactivates the benzene ring, directing electrophiles to the meta position. The cyano group further enhances electrophilicity at the sulfonyl chloride, favoring SN2 reactions with amines or alcohols. Bromine’s steric bulk may slow kinetics in crowded systems.
  • Experimental Design : Compare reaction rates with analogs (e.g., 4-chloro-2-nitrobenzenesulfonyl chloride) under identical conditions (solvent, temperature) to isolate substituent effects .

Q. What computational tools can predict regioselectivity in derivatization reactions?

  • Modeling Approach : Use density functional theory (DFT) to calculate Fukui indices or electrostatic potential maps, identifying nucleophilic attack sites. Software like Gaussian or ORCA can model transition states (e.g., sulfonamide formation) .
  • Validation : Cross-reference computational results with experimental outcomes (e.g., LC-MS for product distribution).

Q. How can contradictory data on reaction yields under varying conditions be resolved?

  • Case Study : If low yields occur in polar aprotic solvents (e.g., DMF), test alternative solvents (acetonitrile, DMSO) or additives (DMAP catalyst). For example, highlights controlled copolymerization via solvent optimization .
  • Data Analysis : Apply multivariate regression to identify critical factors (temperature, solvent polarity, reagent stoichiometry).

Data Contradiction Analysis

Q. Why might reported melting points for analogous sulfonyl chlorides vary significantly?

  • Root Cause : Polymorphism or impurities (e.g., residual chlorosulfonic acid). For example, 4-bromo-3-fluorobenzenesulfonyl chloride is reported as a liquid (light orange) in but solid in other analogs .
  • Resolution : Purify via recrystallization (hexane/EtOAc) and characterize differential scanning calorimetry (DSC) for accurate thermal profiles.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride
Reactant of Route 2
4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride

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